

# 1-N-Boc-3-(R)-cyanopiperidine CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191

[Get Quote](#)

## Technical Guide: 1-N-Boc-3-(R)-cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-N-Boc-3-(R)-cyanopiperidine**, a key chiral intermediate in the synthesis of targeted therapeutics. This document details its chemical and physical properties, provides insights into its synthesis, and explores its application in the development of Aurora kinase inhibitors.

## Core Properties of 1-N-Boc-3-(R)-cyanopiperidine

**1-N-Boc-3-(R)-cyanopiperidine**, also known as tert-butyl (3R)-3-cyanopiperidine-1-carboxylate, is a Boc-protected chiral piperidine derivative. The presence of the nitrile group and the defined stereochemistry at the C3 position make it a valuable building block in medicinal chemistry.

## Chemical and Physical Data

The fundamental properties of **1-N-Boc-3-(R)-cyanopiperidine** and its related stereoisomers are summarized in the table below for easy comparison.

| Property          | 1-N-Boc-3-(R)-cyanopiperidine                                     | 1-N-Boc-3-(S)-cyanopiperidine                                 | 1-N-Boc-3-cyanopiperidine (racemic)                               |
|-------------------|-------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------|
| CAS Number        | 915226-44-7[1]                                                    | 915226-39-0                                                   | 91419-53-3[2]                                                     |
| Molecular Formula | C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [1] | C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> | C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub> [2] |
| Molecular Weight  | 210.27 g/mol [1]                                                  | 210.27 g/mol                                                  | 210.27 g/mol [2]                                                  |
| Appearance        | White to yellow powder/solid[2][3]                                | -                                                             | White to yellow powder/solid[2][3]                                |
| Melting Point     | -                                                                 | -                                                             | 60-65 °C[2][3]                                                    |
| Boiling Point     | -                                                                 | 325.3 °C at 760 mmHg                                          | 40 °C at 30 mmHg (lit.)[2][3]                                     |
| Density           | -                                                                 | 1.07 g/cm <sup>3</sup>                                        | 1.07 g/cm <sup>3</sup> (Predicted) [3]                            |
| Solubility        | Soluble in Methanol[3]                                            | -                                                             | Soluble in Methanol[3]                                            |
| Purity            | -                                                                 | ≥ 97%                                                         | ≥ 97%                                                             |
| Storage           | 2-8 °C[2][3]                                                      | -                                                             | 2-8 °C[2][3]                                                      |

## Synthesis and Experimental Protocols

The enantioselective synthesis of **1-N-Boc-3-(R)-cyanopiperidine** is crucial for its application in chiral drug development. While a specific, detailed, publicly available protocol for its direct synthesis is not extensively documented, a representative procedure can be inferred from the synthesis of analogous compounds, such as its corresponding amine, (R)-1-Boc-3-aminopiperidine, and the dehydration of the corresponding amide.

## Conceptual Synthetic Workflow

A plausible synthetic route to obtain **1-N-Boc-3-(R)-cyanopiperidine** can be envisioned starting from a suitable chiral precursor. A logical approach involves the dehydration of the corresponding (R)-amide.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **1-N-Boc-3-(R)-cyanopiperidine**.

## Representative Experimental Protocol (Dehydration of Amide)

This protocol is based on the general procedure for the synthesis of the racemic tert-butyl 3-cyanopiperidine-1-carboxylate. Researchers should adapt and optimize this for the (R)-enantiomer.

### Materials:

- (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate
- Anhydrous Dichloromethane (DCM)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Trifluoroacetic Anhydride (TFAA)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate
- Standard laboratory glassware and magnetic stirrer

### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve (R)-tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane.
- To the stirred solution, add triethylamine (approx. 7.0 eq).
- Cool the reaction mixture in an ice bath and slowly add trifluoroacetic anhydride (approx. 5.0 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, quench the reaction by adding deionized water.
- Separate the organic layer and wash it with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **1-N-Boc-3-(R)-cyanopiperidine**.

## Application in Drug Development: Aurora Kinase Inhibitors

**1-N-Boc-3-(R)-cyanopiperidine** is a key intermediate in the synthesis of inhibitors targeting Aurora kinases. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in various cancers.

## Role in Synthesis of Aurora Kinase Inhibitors

The piperidine nitrile moiety is a common structural feature in a number of potent and selective Aurora kinase inhibitors. The cyano group can participate in key interactions within the ATP-binding pocket of the kinase, while the piperidine ring serves as a scaffold for orienting other pharmacophoric groups. The (R)-chirality is often essential for optimal binding and selectivity.

## Aurora Kinase Signaling and Inhibition

Aurora kinases, particularly Aurora A and Aurora B, play pivotal roles in ensuring the fidelity of cell division. Their inhibition disrupts mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 2. BIOC - Asymmetric synthesis of a high added value chiral amine using immobilized  $\omega$ -transaminases [beilstein-journals.org]
- 3. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [1-N-Boc-3-(R)-cyanopiperidine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337191#1-n-boc-3-r-cyanopiperidine-cas-number-and-properties]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)